molecular formula C12H9NO2S B7815179 5,5-Dioxidodibenzo[b,d]thien-3-ylamine CAS No. 93618-98-5

5,5-Dioxidodibenzo[b,d]thien-3-ylamine

Cat. No.: B7815179
CAS No.: 93618-98-5
M. Wt: 231.27 g/mol
InChI Key: RHWPUKCISLOMRK-UHFFFAOYSA-N
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Description

5,5-Dioxidodibenzo[b,d]thien-3-ylamine is a chemical compound with the molecular formula C12H10N2O2S. It is a derivative of dibenzo[b,d]thiophene, featuring two oxygen atoms at the 5th position, and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dioxidodibenzo[b,d]thien-3-ylamine typically involves the oxidation of dibenzo[b,d]thiophene-3,7-diamine. The reaction conditions include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale oxidation processes, ensuring consistent quality and yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dioxidodibenzo[b,d]thien-3-ylamine can undergo several types of chemical reactions, including:

  • Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions can reduce the oxygen content, leading to different structural isomers.

  • Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Halogenating agents, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

  • Oxidation: Higher oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

5,5-Dioxidodibenzo[b,d]thien-3-ylamine has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 5,5-Dioxidodibenzo[b,d]thien-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5,5-Dioxidodibenzo[b,d]thien-3-ylamine is structurally similar to other compounds such as:

  • Dibenzo[b,d]thiophene-3,7-diamine: Lacks the oxygen atoms at the 5th position.

  • 3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide: Similar structure but different functional groups.

Uniqueness: The presence of the oxygen atoms at the 5th position and the amine group at the 3rd position makes this compound unique compared to its analogs

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

5,5-dioxodibenzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWPUKCISLOMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324367
Record name 5,5-dioxidodibenzo[b,d]thien-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93618-98-5
Record name NSC406520
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dioxidodibenzo[b,d]thien-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3 L round-bottom-flask equipped with a stirring bar, reflux condenser, and gas inlet was charged with 3-nitro-dibenzothiophene-5,5-dioxide (26 g, 0.1 mol), n-propanol (280 mL), water (840 mL), concentrated hydrochloric acid (325 mL), and tin powder, 20 mesh (65 g, 0.55 mol) then purged with nitrogen. The slurry was heated to a reflux overnight, which led to the consumption of the yellow crystals. The hot solution was filtered to remove the remaining tin powder then cooled to room temperature and chilled in an ice bath to crystallize the product. The yellow crystals were collected by vacuum filtration without washing with water then air dried. The crystals were added to a 10% solution of sodium hydroxide (200 mL) to liberate the free amine from the hydrochloride salt. The yellow powder was collected by vacuum filtration, washed well with water, then dried under vacuum to give 21.5 g of 3-amino-dibenzothiophene-5,5-dioxide (93% yield).
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840 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 10 g portion of 3-nitrodibenzothiophene S,S-dioxide in 180 ml of dimethylformamide and 20 ml of glacial acetic acid containing 1.0 g of 5% palladium on carbon was hydrogenated for 1.75 hours, then filtered through diatomaceous earth and the filtrate evaporated. The residue was dissolved in 250 ml of acetonitrile, filtered through diatomaceous earth and concentrated to 150 ml. The solid was collected, giving 6.95 g of the desired product mp 261°-264° C.
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